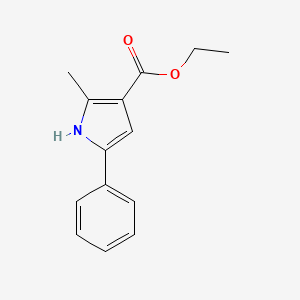Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
CAS No.: 3652-48-0
Cat. No.: VC7970625
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 3652-48-0 |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C14H15NO2/c1-3-17-14(16)12-9-13(15-10(12)2)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 |
| Standard InChI Key | BQNZGDBTUKZKHE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C |
Structural and Molecular Characteristics
The pyrrole core of ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is aromatic, with conjugated π-electrons stabilized by resonance. The methyl group at position 2 and the phenyl group at position 5 introduce steric and electronic effects that influence reactivity. The ethyl carboxylate at position 3 enhances solubility in polar organic solvents. Key molecular descriptors include:
-
Exact Mass: 229.11000 g/mol
-
Polar Surface Area (PSA): 42.09 Ų
The compound’s IUPAC name, ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, reflects its substitution pattern. Its structure has been confirmed via spectroscopic methods, including NMR, NMR, and IR spectroscopy .
Synthetic Methodologies
Microwave-Assisted One-Pot Synthesis
A solvent- and catalyst-free microwave-assisted method has been developed for synthesizing this compound. The reaction involves:
-
Reactants: α-Bromoacetophenone, aniline, and ethyl acetoacetate.
-
Conditions: Microwave irradiation at 300 W for 15 minutes.
-
Yield: 65%, a significant improvement over conventional heating (20% yield) .
This green chemistry approach minimizes waste and reduces reaction time. The mechanism likely proceeds through a tandem nucleophilic substitution and cyclization pathway, forming the pyrrole ring in a single step.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.27 g/mol |
| Exact Mass | 229.11000 g/mol |
| LogP | 3.1668 |
| Polar Surface Area | 42.09 Ų |
| Storage Conditions | 2–8°C |
The compound’s stability under refrigeration suggests sensitivity to thermal degradation, possibly due to ester hydrolysis .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹):
-
3375: N-H stretch (pyrrole ring).
-
1680: C=O stretch (ester carbonyl).
Nuclear Magnetic Resonance (NMR)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume